molecular formula C9H14N2O2 B3141622 Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 4819-19-6

Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3141622
CAS No.: 4819-19-6
M. Wt: 182.22 g/mol
InChI Key: QFALMQGMKGACLP-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (CAS 4819-19-6) is a chemical compound with the molecular formula C 9 H 14 N 2 O 2 and a molecular weight of 182.22 g/mol. This ester derivative of 3,5-dimethylpyrazole serves as a versatile precursor and building block in organic synthesis and coordination chemistry. Its primary research value lies in its application for the design and synthesis of novel multidentate ligands. Pyrazole-based ligands, particularly those derived from 3,5-dimethylpyrazole, are of significant interest for constructing metal complexes that model the active sites of metalloenzymes, such as catechol oxidase . In practical research applications, this compound and its derivatives are utilized in catalytic systems. For example, functionalized tripodal ligands containing pyrazole arms can be generated in situ with copper(II) salts to catalyze the oxidation of catechol to o-quinone using atmospheric oxygen . The nature of the ester side chain in such ligands has been demonstrated to have a considerable effect on the oxidation reaction rate, highlighting the compound's utility in optimizing catalytic performance . Researchers can employ this building block to develop ligands with specific stereochemical and electronic properties to meet the requirements of a particular metal-binding site . The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-4-9(12)13-3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFALMQGMKGACLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanoate and Its Precursors

Synthesis of the 3,5-Dimethylpyrazole (B48361) Core

The foundational step in the synthesis of the target molecule is the construction of the 3,5-dimethylpyrazole ring. Various methods have been developed to achieve this, with the most common and efficient strategies involving condensation and cycloaddition reactions.

Condensation Reactions of Acetylacetone (B45752) with Hydrazine (B178648) Derivatives

A widely employed and classical method for synthesizing 3,5-dimethylpyrazole is the condensation reaction between acetylacetone and a hydrazine derivative. wikipedia.org This reaction is straightforward and typically high-yielding.

The reaction of acetylacetone with hydrazine hydrate (B1144303) is a common approach. scribd.comchemicalbook.com The process involves the direct reaction of these two reagents, often in a suitable solvent like water or ethanol. scribd.comorgsyn.orggoogle.com One study demonstrated that reacting hydrazine hydrate and acetylacetone in water at 15°C can produce 3,5-dimethylpyrazole with a yield as high as 95%. scribd.com The use of hydrazine hydrate is often preferred over hydrazine sulfate (B86663) as it can lead to higher yields and fewer byproducts. scribd.comorgsyn.org The reaction can be catalyzed by acids such as glacial acetic acid, formic acid, propionic acid, or butyric acid. chemicalbook.comgoogle.com

Alternatively, hydrazine sulfate can be used in an aqueous alkaline solution. orgsyn.org A typical procedure involves dissolving hydrazine sulfate in aqueous sodium hydroxide (B78521), followed by the dropwise addition of acetylacetone at a controlled temperature, usually around 15°C. orgsyn.org This method is considered safer than using hydrazine hydrate, as the reaction with the latter can sometimes be vigorous. orgsyn.org

Detailed research findings have shown that reaction conditions can be optimized to maximize the yield. For instance, a study using hydrazine hydrate found that a reaction time of 2 hours in 40 mL of water provided the highest yield. scribd.com The addition of a strong base like sodium hydroxide was found to have little effect on the reaction, likely due to the inherent basicity of hydrazine itself. scribd.com

Table 1: Comparison of Hydrazine Derivatives in the Synthesis of 3,5-Dimethylpyrazole

Hydrazine Derivative Reagents Solvent Catalyst Temperature (°C) Yield (%) Reference
Hydrazine Hydrate Acetylacetone Water None 15 95 scribd.com
Hydrazine Sulfate Acetylacetone 10% NaOH (aq) None 15 77-81 orgsyn.org
Hydrazine Hydrate Acetylacetone Water Glacial Acetic Acid ≤ 50 > 90 google.com

Cycloaddition Reactions for Pyrazole (B372694) Ring Formation

Cycloaddition reactions offer a powerful and versatile alternative for the construction of the pyrazole ring, often providing access to a wider range of substituted pyrazoles with high regioselectivity. thieme.de

A prominent example is the [3+2] dipolar cycloaddition of diazo compounds with alkynes or alkyne surrogates. nih.govnih.gov In this approach, a diazo compound, often generated in situ for safety reasons, reacts with an alkyne to form the pyrazole ring. nih.gov For the synthesis of 3,5-disubstituted pyrazoles, this method is particularly effective. thieme.de For instance, the reaction of in situ generated diazo compounds from N-tosylhydrazones with unactivated bromovinyl acetals provides an efficient route to 3,5-disubstituted pyrazoles. thieme.de

Another innovative approach involves the Cope-type hydroamination of 1,3-dialkynes with hydrazine. researchgate.netfigshare.com This method allows for the synthesis of 3,5-disubstituted pyrazoles under mild conditions. The reaction proceeds smoothly in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net The mechanism is believed to involve the formation of an allenyl oxime intermediate followed by electrophilic cycloaddition. researchgate.net

Regioselective Synthetic Strategies for 3,5-Disubstituted Pyrazoles

Achieving high regioselectivity is a critical aspect of pyrazole synthesis, particularly when dealing with unsymmetrical precursors. Several strategies have been developed to control the orientation of substituents on the pyrazole ring.

In the context of condensation reactions, the inherent symmetry of acetylacetone ensures the formation of a single product, 3,5-dimethylpyrazole, when reacted with hydrazine. wikipedia.org

For cycloaddition reactions, the regioselectivity is often governed by both steric and electronic factors. nih.gov In the 1,3-dipolar cycloaddition of diazo compounds with alkynes, the regioselectivity can be explained by the favored HOMO (diazo compound)-LUMO (alkyne) interaction. nih.gov The use of specific catalysts or reaction conditions can further enhance the regioselectivity. For example, using NaOEt in toluene (B28343) has been shown to improve yields in certain three-component syntheses of pyrazoles. nih.gov

The Cope-type hydroamination of unsymmetrical 1,3-diynes has also demonstrated high selectivity, especially when the diyne is substituted with groups having distinct electronic properties. researchgate.net This allows for the controlled synthesis of specific 3,5-disubstituted pyrazole isomers.

Formation of the Propanoate Side Chain and Esterification

Once the 3,5-dimethylpyrazole core is synthesized, the next crucial step is the introduction of the propanoate side chain and its subsequent esterification to yield the final product.

N-Alkylation Strategies for Introducing the Propanoate Moiety

N-alkylation of the pyrazole ring is a common method to introduce the desired side chain. This involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent. A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst. researchgate.netmdpi.com

For the synthesis of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, a common strategy is the Michael addition of 3,5-dimethylpyrazole to an acrylate (B77674) ester, such as methyl acrylate. This reaction is typically carried out in the presence of a base. evitachem.com The base deprotonates the pyrazole nitrogen, forming a pyrazolide anion which then acts as a nucleophile, attacking the β-carbon of the methyl acrylate.

The choice of base and solvent can influence the reaction's efficiency. While strong bases like sodium hydride can be used, milder bases such as potassium carbonate are also effective. evitachem.com The reaction is often conducted in a polar aprotic solvent like dimethylformamide (DMF). evitachem.com

Direct Esterification Techniques for this compound

While the N-alkylation with an ester-containing side chain is a direct route, an alternative two-step approach involves first introducing a carboxylic acid side chain followed by esterification. This can be achieved by reacting 3,5-dimethylpyrazole with acrylic acid. The resulting 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid can then be esterified to the methyl ester using standard esterification methods.

Common esterification techniques include the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. Another method is to convert the carboxylic acid to its more reactive acid chloride using a reagent like thionyl chloride, followed by reaction with methanol.

However, the direct N-alkylation with methyl acrylate is generally a more atom-economical and efficient one-pot procedure for the synthesis of the target compound.

Michael Addition Reactions Involving Methyl Acrylate and Pyrazole Derivatives

The aza-Michael addition stands as a cornerstone reaction for the synthesis of this compound. This reaction involves the nucleophilic addition of a pyrazole derivative, such as 3,5-dimethylpyrazole, to an activated alkene, typically methyl acrylate. The process is valued for its high atom economy and efficiency in forming carbon-nitrogen bonds.

Research has demonstrated that this reaction can proceed under various conditions, including solvent-free and catalyst-free environments. For instance, heating a mixture of pyrazole and methyl acrylate at 80°C can lead to quantitative conversion into the corresponding propanoate derivative. d-nb.info The nucleophilicity of the pyrazole nitrogen is a key factor influencing the reaction rate. While basic catalysts like sodium hydride or potassium carbonate are often employed to facilitate the deprotonation of the pyrazole and enhance its nucleophilicity, the reaction can also proceed thermally without any additives. d-nb.infoevitachem.com

Microwave irradiation has emerged as a powerful tool to accelerate Michael additions, significantly reducing reaction times and often increasing product yields and purity. nih.gov This technique offers a more energy-efficient alternative to conventional heating. The choice of solvent can also play a role, with polar aprotic solvents like dimethylformamide (DMF) being commonly used, although solvent-free approaches are gaining traction due to their environmental benefits. evitachem.com

The table below summarizes typical conditions and findings for the Michael addition of pyrazoles to methyl acrylate.

Catalyst/ConditionsMichael DonorMichael AcceptorSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NonePyrazoleMethyl AcrylateNone804>97 d-nb.info
Base (e.g., K2CO3)5-methyl-1H-pyrazoleMethyl AcrylateDMFN/AN/AN/A evitachem.com
Microwave IrradiationBenzylamineMethyl AcrylateMethanol70-1150.17-383-98 nih.gov

Note: The data for microwave irradiation involves an amine as the Michael donor but illustrates the general acceleration of Michael additions under these conditions.

Development of Convergent and Divergent Synthetic Routes for the Title Compound

Synthetic strategies for this compound and its analogues can be categorized as either convergent or divergent.

Divergent synthesis offers a powerful strategy for generating a library of related compounds from a common intermediate. rsc.org For the pyrazole-propanoate system, a divergent approach could start from a functionalized pyrazole core, which is then elaborated to introduce the propanoate chain or its variations. For example, a pre-formed pyrazole with a suitable functional group could undergo various modifications to yield a range of analogues. Temperature-controlled divergent synthesis has been developed for other pyrazole systems, allowing for the selective formation of different products from the same starting materials by simply tuning the reaction temperature. nih.gov This principle could be applied to create diverse pyrazole-propanoate derivatives. A key advantage is the ability to rapidly produce numerous analogues for structure-activity relationship (SAR) studies from a single, advanced intermediate.

Green Chemistry Protocols for Pyrazole-Propanoate System Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of pyrazole derivatives. researchgate.netnih.gov The goal is to develop protocols that are environmentally benign, efficient, and economically viable. nih.gov

Key green strategies applicable to the synthesis of the pyrazole-propanoate system include:

Microwave-Assisted Synthesis: As mentioned, microwave irradiation can drastically shorten reaction times, reduce energy consumption, and often improve yields compared to conventional heating methods. pharmacognosyjournal.netnih.govgsconlinepress.com This has been successfully applied to the synthesis of various pyrazole derivatives. pharmacognosyjournal.netgsconlinepress.com

Solvent-Free Reactions: Conducting reactions without a solvent, or "neat," minimizes waste and eliminates the environmental and health hazards associated with many organic solvents. d-nb.infonih.gov The direct Michael addition of 3,5-dimethylpyrazole to methyl acrylate under solvent-free conditions is a prime example of this approach. d-nb.info

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally friendly options like water or ethanol. researchgate.netgsconlinepress.com Water, in particular, is an ideal green solvent due to its non-toxicity, non-flammability, and low cost.

Custom Synthesis and Analogue Production Methodologies

The pyrazole scaffold is a versatile platform for the development of a wide array of analogues, driven by the need for new compounds in medicinal and materials chemistry. jmchemsci.com The custom synthesis of analogues of this compound can be achieved by modifying either the pyrazole core or the propanoate side chain.

Modification of the Pyrazole Ring:

Varying Substituents: The synthesis can start with different β-dicarbonyl compounds instead of acetylacetone to introduce substituents other than methyl groups at the 3 and 5 positions of the pyrazole ring.

Substitution on the Ring: Pre-formed pyrazoles can undergo electrophilic substitution reactions to introduce functional groups at the 4-position of the ring. For example, azo-coupling reactions can be used to synthesize 4-azopyrazoles, which can be further modified. jocpr.com

Modification of the Side Chain:

Alternative Michael Acceptors: Replacing methyl acrylate with other α,β-unsaturated esters, nitriles, or ketones in the Michael addition step allows for significant variation in the side chain.

Elaboration of the Ester Group: The ester functional group of the title compound can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol. These functional groups can then serve as handles for further chemical transformations, such as amidation to form compounds like 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one. evitachem.comnih.gov

A modular synthetic approach, where different pyrazole cores are combined with various side chains, is highly effective for producing a library of analogues for screening purposes. For instance, 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide, derived from the title compound's precursor, can be condensed with various reagents like phthalic anhydride (B1165640) to create more complex heterocyclic systems. tsijournals.com

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of Methyl 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. For Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate, the ¹H NMR spectrum is expected to show distinct signals corresponding to each set of non-equivalent protons.

The anticipated chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar pyrazole (B372694) structures. The spectrum would likely exhibit a singlet for the pyrazole ring proton (H-4), singlets for the two methyl groups attached to the pyrazole ring, and triplets for the two methylene (B1212753) groups of the propanoate chain, in addition to a singlet for the methyl ester group.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8s1HH-4 (pyrazole)
~4.2t2HN-CH₂
~3.6s3HO-CH₃
~2.8t2HCH₂-COO
~2.2s3HC3-CH₃ (pyrazole)
~2.1s3HC5-CH₃ (pyrazole)

Note: Predicted values are based on typical chemical shifts for similar functional groups and pyrazole derivatives.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The expected chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom. The spectrum would show signals for the carbonyl carbon of the ester, the carbons of the pyrazole ring, the methylene carbons of the propanoate chain, and the methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~172C=O (ester)
~148C-5 (pyrazole)
~139C-3 (pyrazole)
~105C-4 (pyrazole)
~52O-CH₃
~48N-CH₂
~34CH₂-COO
~13C3-CH₃ (pyrazole)
~11C5-CH₃ (pyrazole)

Note: Predicted values are based on typical chemical shifts for similar functional groups and pyrazole derivatives.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, DOSY) for Comprehensive Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals of the two methylene groups in the propanoate chain would be expected, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon signals. It would be used to definitively assign the proton and carbon signals for the CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would include those between the N-CH₂ protons and the C-5 of the pyrazole ring, and between the methyl ester protons and the carbonyl carbon.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates the NMR signals of different molecules in a mixture based on their diffusion rates. It is a powerful tool for assessing the purity of a sample, as all signals from a single molecular entity will align horizontally.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₄N₂O₂), the calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z
[M+H]⁺183.1128
[M+Na]⁺205.0947

Note: [M+H]⁺ refers to the protonated molecule, and [M+Na]⁺ refers to the sodium adduct.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets from which ions are generated. This method typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the compound. By increasing the energy in the mass spectrometer (in-source fragmentation or tandem MS), characteristic fragmentation patterns can be induced, providing valuable structural information. For pyrazole derivatives, fragmentation often involves cleavage of the pyrazole ring and the substituent chains.

Chromatographic Separation Techniques for Purity and Quantitative Analysis

Gas Chromatography (GC) for Volatile Related Substances

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an essential tool for assessing the purity of this compound. sums.ac.ir This method is particularly adept at detecting and quantifying volatile related substances, which may include residual starting materials, solvents, or by-products from the synthesis process. The high sensitivity and resolving power of GC, especially when coupled with a mass spectrometer (GC-MS), allow for the confident identification of trace-level impurities. frontiersin.orgmdpi.com

In the context of this compound, a typical GC analysis would involve dissolving the sample in a suitable solvent and injecting it into the instrument. The separation occurs within a capillary column, often with a polar stationary phase like polyethylene (B3416737) glycol, which is effective for nitrogen-containing compounds. mdpi.com The components are separated based on their boiling points and interactions with the stationary phase. A programmed temperature ramp ensures the efficient elution of compounds with varying volatilities. frontiersin.org

Potential volatile impurities stemming from the synthesis of this compound could include 3,5-dimethylpyrazole (B48361), methyl acrylate (B77674), and residual solvents like methanol (B129727) or N,N-dimethylformamide (DMF). GC analysis can effectively separate these from the main compound. The retention time of each component is a characteristic feature under specific chromatographic conditions, while the peak area is proportional to its concentration, allowing for quantitative purity assessment. sums.ac.ir

Table 1: Representative GC Data for Potential Volatile Substances

This table is illustrative, showing hypothetical retention times based on the boiling points of potential impurities relative to the main compound.

Compound Name Role Boiling Point (°C) Expected Relative Retention Time
Methanol Solvent 64.7 Very Early Eluting
Methyl Acrylate Starting Material 80 Early Eluting
3,5-Dimethylpyrazole Starting Material 205 Intermediate Eluting
This compound Main Compound (Higher than impurities) Main Peak

X-ray Crystallography for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound is not publicly available, analysis of closely related compounds provides a strong basis for understanding its likely solid-state features. For instance, the crystal structure of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide has been determined. nih.gov This analogue differs only by the substitution of the methyl ester group with an amide group. The crystallographic data from this related structure reveals key details about the pyrazole ring and the propanoate side chain.

In the structure of the propanamide analogue, the 3,5-dimethylpyrazole ring is essentially planar. nih.gov The molecule adopts a specific conformation defined by the torsion angles of the propionamide (B166681) side chain relative to the heterocyclic ring. The crystal packing is stabilized by intermolecular hydrogen bonds involving the amide group. nih.gov A similar analysis of 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one shows the pyrazole and benzene (B151609) rings being nearly coplanar, with intermolecular hydrogen bonds and π–π stacking interactions stabilizing the crystal structure. nih.gov

For this compound, it is anticipated that the 3,5-dimethylpyrazole ring would also be planar. The conformation would be determined by the orientation of the methyl propanoate group. In the absence of strong hydrogen bond donors like the amide N-H, the crystal packing would likely be dominated by weaker C-H···O or C-H···N interactions and van der Waals forces. The detailed parameters obtained from such an analysis are typically presented in a crystallographic data table.

Table 2: Representative Crystallographic Data for a Structurally Related Compound: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide nih.gov

Parameter Value
Chemical Formula C₈H₁₃N₃O
Molecular Weight 167.21
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 14.452 (5)
b (Å) 33.390 (7)
c (Å) 7.4354 (15)
V (ų) 3588.0 (16)
Z (molecules/unit cell) 16

Chemical Reactivity and Mechanistic Investigations of Methyl 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanoate

Reactivity Profiles of the Pyrazole (B372694) Ring System

The reactivity of the pyrazole ring in Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is significantly influenced by the presence of the two nitrogen atoms and the three substituents. The methyl groups at the C3 and C5 positions are electron-donating, which increases the electron density of the ring, thereby activating it towards electrophilic attack. The propanoate group at the N1 position, being a fixed substituent, prevents annular tautomerism, which simplifies the reactivity profile compared to N-unsubstituted pyrazoles.

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most reactive site due to its higher electron density compared to the C3 and C5 positions, which are deactivated by the adjacent electronegative nitrogen atoms. nih.govresearchgate.net The presence of two electron-donating methyl groups at C3 and C5 further enhances the nucleophilicity of the C4 carbon, making it a prime target for electrophiles.

A prominent example of this reactivity is the Vilsmeier-Haak formylation. Research by Attaryan et al. has demonstrated that N-alkyl-3,5-dimethyl-1H-pyrazoles readily undergo formylation at the C4 position. researchgate.netresearchgate.net Specifically, the formylation of this compound with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) yields Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate. researchgate.netresearchgate.net This reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich C4 position of the pyrazole ring. organic-chemistry.org The reaction is typically carried out at elevated temperatures, and the product can be obtained in good yields. researchgate.netresearchgate.net

Table 1: Vilsmeier-Haak Formylation of this compound

ReactantReagentsProductYield (%)Reference
This compoundPOCl₃, DMFMethyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoateNot specified, but generally good for N-alkyl-3,5-dimethylpyrazoles researchgate.netresearchgate.net

While the pyrazole ring is electron-rich and thus more prone to electrophilic attack, it can also exhibit nucleophilic character. The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring, making it a potential nucleophilic site. nih.govresearchgate.net However, in the case of this compound, the N1 position is already substituted, precluding reactions at this site. The N2 nitrogen can still act as a nucleophile, for instance, in protonation or coordination with metal ions.

Nucleophilic attack on the carbon atoms of the pyrazole ring is generally disfavored due to the ring's aromaticity and electron-rich nature. The C3 and C5 positions are considered electrophilic in nature and can be attacked by nucleophiles, but this usually requires harsh reaction conditions or the presence of strong electron-withdrawing groups on the ring, which is not the case for the target molecule. nih.govencyclopedia.pub

Tautomerism is a key feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms, leading to an equilibrium between two tautomeric forms. nih.gov This equilibrium can significantly influence the reactivity of the pyrazole ring. However, in this compound, the presence of the propanoate group at the N1 position prevents this annular tautomerism. nih.gov The structure is "fixed" as a 1,3,5-trisubstituted pyrazole.

This lack of tautomerism simplifies the reactivity profile, as there is only one isomeric form to consider. The absence of an acidic N-H proton means that the molecule will not undergo deprotonation at the nitrogen under basic conditions, which in N-unsubstituted pyrazoles can lead to the formation of a pyrazolate anion, a highly reactive nucleophile. The fixed substitution pattern ensures that electrophilic attack will consistently occur at the C4 position, without the complication of competing reactions at different tautomers.

Transformations Involving the Propanoate Ester Moiety

The propanoate ester side chain of this compound offers a different set of reactive possibilities, primarily centered around the electrophilic carbonyl carbon of the ester group.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, under either acidic or basic conditions. jk-sci.comscbt.com Alkaline hydrolysis, also known as saponification, is a common method for this transformation.

In the context of the Vilsmeier-Haak formylation product, Attaryan et al. reported the alkaline hydrolysis of Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate to yield the corresponding 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. researchgate.netresearchgate.net This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the resulting carboxylate salt. researchgate.netresearchgate.netresearchgate.net

Table 2: Alkaline Hydrolysis of Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate

ReactantReagentsProductReference
Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propionate1. NaOH (aq), Heat 2. Acid3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid researchgate.netresearchgate.net

Amidation, the reaction of the ester with an amine to form an amide, is another important transformation. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. The direct amidation of esters with amines can be promoted by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or Lewis acids like iron(III) chloride. nih.govmdpi.com For this compound, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide. The reactivity would likely be influenced by the steric hindrance of the amine and the reaction conditions employed.

Table 3: Potential Transformations of the Propanoate Ester Moiety

Reaction TypeReactantsExpected Product
TransesterificationThis compound, R'OH, CatalystAlkyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
AmidationThis compound, R'R''NHN,N-Disubstituted-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Reactions at the α-Carbon of the Propanoate Chain

The propanoate chain of this compound contains a reactive center at the α-carbon (the carbon atom adjacent to the carbonyl group). The hydrogen atoms attached to this carbon are weakly acidic due to the electron-withdrawing effect of the adjacent ester carbonyl group. libretexts.org This acidity allows for deprotonation by a strong, non-nucleophilic base to form a resonance-stabilized enolate anion. masterorganicchemistry.com

The formation of this enolate is a critical step that transforms the α-carbon into a potent nucleophile, enabling the formation of new carbon-carbon bonds. libretexts.org A common and effective base for quantitatively generating the enolate from esters is lithium diisopropylamide (LDA), a strong, sterically hindered base that minimizes competing nucleophilic attack at the ester carbonyl. youtube.compressbooks.pub Once formed, the enolate can participate in a variety of substitution and condensation reactions.

Key reactions involving the α-carbon include:

Alkylation: The enolate can react with electrophiles like methyl or primary alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. wvu.edulibretexts.org The choice of a primary halide is crucial to avoid competing E2 elimination reactions that are common with secondary and tertiary halides. libretexts.orgchemistrysteps.com

Claisen Condensation: This is a characteristic reaction of esters possessing α-hydrogens. libretexts.org The enolate of one ester molecule can act as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent loss of an alkoxide leaving group results in the formation of a β-keto ester. libretexts.orgorientjchem.org Self-condensation of this compound would yield a β-keto ester dimer. Crossed Claisen condensations with other esters (especially those lacking α-hydrogens) are also possible, leading to a broader range of products. libretexts.org

The table below summarizes potential reactions at the α-carbon.

Reaction TypeReagentsProduct TypeDescription
α-Alkylation 1. LDA, -78 °C2. R-X (Primary alkyl halide)α-Substituted propanoateAn alkyl group (R) is introduced at the carbon adjacent to the carbonyl group via an SN2 mechanism. pressbooks.publibretexts.org
Claisen Condensation (Self) 1. NaOMe2. H₃O⁺β-Keto esterDimerization of two ester molecules to form a new C-C bond, resulting in a β-keto ester. libretexts.org
Crossed Claisen Condensation 1. NaOMe2. Second Ester (no α-H)3. H₃O⁺Crossed β-Keto esterCondensation with a different ester, typically one without α-hydrogens to prevent complex mixtures, to form a specific β-keto ester. libretexts.org

Reactivity at the N-1 Position of the Pyrazole Ring

The N-1 position of the pyrazole ring is substituted with the methyl propanoate group, a functionalization that defines the compound's structure and influences its reactivity.

Pyrazole derivatives are widely recognized for their ability to act as effective ligands in coordination chemistry due to the presence of a basic, pyridine-type nitrogen atom (N-2). pen2print.orgresearchgate.netresearchgate.net In this compound, the lone pair of electrons on the N-2 nitrogen is available for donation to a metal center, allowing the molecule to function as a monodentate ligand. researchgate.net

Furthermore, the presence of the carbonyl oxygen in the propanoate side chain introduces the possibility of chelation. This allows the molecule to act as a bidentate ligand, coordinating to a metal ion through both the N-2 nitrogen and the carbonyl oxygen to form a stable chelate ring. Pyrazole-based chelating ligands are known to form a wide variety of coordination complexes with diverse geometries and nuclearities. researchgate.netnih.gov The specific coordination mode (monodentate, bidentate, or even bridging between two metal centers) depends on factors such as the nature of the metal ion, the counter-ion, and the reaction conditions. researchgate.netresearchgate.net

The table below details the coordination behavior of related pyrazole-based ligands with various metal ions.

Ligand TypeMetal Ion(s)Coordination ModeResulting Structure
Pyrazole-acetamideCd(II), Cu(II), Fe(II)Bidentate (N, O)Mononuclear complexes nih.gov
Pyrazolone-based Schiff basesUO₂(VI)BidentateDi- and trinuclear complexes dntb.gov.ua
General PyrazolesTransition metalsMonodentate, Bidentate, BridgingMononuclear to polynuclear complexes researchgate.netresearchgate.net
Deprotonated PyrazolateTransition metalsBridgingDinuclear or polynuclear complexes researchgate.net

The synthesis of the title compound itself is a prime example of N-1 functionalization of the pyrazole ring. The most common and efficient method for its preparation is the aza-Michael addition of 3,5-dimethylpyrazole (B48361) to an acrylate (B77674) ester, such as methyl acrylate. d-nb.infonih.gov This reaction, which involves the conjugate addition of the pyrazole's N-H group across the carbon-carbon double bond of the acrylate, is a highly atom-economical method for forming the C-N bond at the N-1 position. nih.gov

The aza-Michael addition can be performed under various conditions. It can be catalyzed by bases, which deprotonate the pyrazole to increase its nucleophilicity, or it can proceed thermally without a catalyst, often under solvent-free conditions. d-nb.infonih.gov The choice of Michael acceptor (e.g., methyl acrylate, acrylonitrile) allows for the introduction of different functional groups at the end of the propanoate chain. nih.gov

The table below outlines common conditions for the aza-Michael addition of pyrazoles.

Catalyst/ConditionMichael AcceptorSolventTemperatureOutcome
None (Thermal)Methyl AcrylateNone80 °CHigh yield of N-1 propanoate ester d-nb.info
Cs₂CO₃Dimethyl 2-benzylidenemalonateTHF25 °CHigh yield of the corresponding adduct nih.gov
Organocatalyst (9-epi-9-amino-9-deoxyquinine)α,β-Unsaturated KetoneToluene (B28343)Room Temp.Enantioselective synthesis of β-(3-hydroxypyrazol-1-yl)ketones nih.gov
KOHDienonen-PrOH100 °CSynthesis of pyrazolo[1,5-a]pyrimidines via tandem reaction ias.ac.in

Elucidation of Reaction Mechanisms for Key Chemical Transformations

Understanding the reaction mechanisms provides insight into the reactivity and allows for the prediction of products and optimization of reaction conditions.

Mechanism of Reactions at the α-Carbon: The reactivity of the α-carbon is initiated by the formation of an enolate ion. In the presence of a strong base like LDA, a proton is abstracted from the α-carbon. This process is essentially irreversible because LDA's conjugate acid, diisopropylamine (B44863) (pKa ≈ 35), is much weaker than the ester (pKa ≈ 25). pressbooks.pub The resulting enolate is a resonance-stabilized nucleophile with negative charge density on both the α-carbon and the carbonyl oxygen. youtube.com In subsequent alkylation reactions, the enolate attacks an alkyl halide via a concerted SN2 mechanism, with the α-carbon acting as the nucleophile to displace the halide leaving group. libretexts.org

Mechanism of N-1 Functionalization (Aza-Michael Addition): The synthesis of this compound via the aza-Michael addition proceeds through a nucleophilic conjugate addition mechanism. researchgate.netresearchgate.net

Nucleophile Activation: In a base-catalyzed pathway, the base (e.g., an alkoxide or carbonate) removes the acidic proton from the N-1 position of 3,5-dimethylpyrazole, generating a highly nucleophilic pyrazolate anion.

Nucleophilic Attack: The pyrazolate anion attacks the electrophilic β-carbon of the methyl acrylate. This breaks the π-bond of the alkene, and the electrons move to form a new C-N bond, while the electrons from the C=C double bond are pushed onto the α-carbon, forming a resonance-stabilized enolate intermediate. researchgate.net

Proton Transfer: The enolate intermediate is then protonated by a proton source in the reaction mixture (such as the conjugate acid of the base or a solvent molecule), yielding the final, neutral product. nih.gov In thermal, catalyst-free reactions, the neutral pyrazole acts as the nucleophile in a similar fashion, with proton transfers occurring to neutralize the zwitterionic intermediate that is formed. d-nb.info

Mechanism of Metal Coordination: The formation of metal complexes is governed by a Lewis acid-base interaction. The metal ion, which possesses empty atomic orbitals, acts as a Lewis acid (electron pair acceptor). The N-2 atom of the pyrazole ring, with its available lone pair of electrons, functions as a Lewis base (electron pair donor). researchgate.net A coordinate covalent bond is formed when the nitrogen atom donates its electron pair to an empty orbital of the metal ion. If the compound acts as a bidentate ligand, the carbonyl oxygen atom engages in a similar Lewis acid-base interaction with the same metal center to form a chelate ring.

Computational Chemistry and Theoretical Studies of Methyl 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanoate

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. Geometry optimization of pyrazole (B372694) derivatives is often carried out using DFT methods, such as the B3LYP hybrid functional, combined with basis sets like 6-311++G(d,p) in the gas phase. These calculations help in understanding the electronic and chemical reactive properties of the compounds. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. From this optimized geometry, various parameters such as bond lengths, bond angles, and dihedral angles can be determined with high accuracy.

For Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate, DFT calculations would reveal the spatial arrangement of the 3,5-dimethylpyrazole (B48361) ring relative to the methyl propanoate side chain. This includes the planarity of the pyrazole ring and the rotational barriers around the single bonds connecting the ring to the side chain. The stability of different conformers can be assessed by comparing their calculated total energies.

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Derivative Core Structure (Note: This table is illustrative of typical data obtained from DFT calculations for related pyrazole structures, as specific data for the title compound is not available.)

ParameterCalculated Value (B3LYP/6-311+G**)
N-N bond length (Å)1.35
C=N bond length (Å)1.33
C-C (ring) bond length (Å)1.39
Dihedral Angle (Ring/Side Chain)Variable

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, they are crucial for benchmarking and for properties where DFT may be less reliable.

For this compound, ab initio calculations could be employed to predict fundamental electronic properties. These include ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added). Furthermore, these methods can be used to calculate the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). The MEP map is particularly useful as it indicates regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), providing clues about its reactive sites.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape of a molecule and its interactions with its environment. Such simulations have been performed to explore the binding modes of pyrazole-containing derivatives with biological targets.

An MD simulation of this compound would involve placing the molecule in a simulation box, often with a solvent, and tracking its atomic trajectories over nanoseconds or longer. This allows for a thorough exploration of its conformational space, identifying the most populated conformers and the energy barriers between them. This is particularly important for a flexible molecule with multiple rotatable bonds. Additionally, MD simulations can elucidate intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial in condensed phases and for understanding how the molecule interacts with other molecules, such as solvent or biological receptors. nih.gov

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. DFT calculations are commonly used to compute NMR chemical shifts and vibrational (infrared and Raman) frequencies for pyrazole derivatives. researchgate.net

For this compound, the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental data, can help confirm the structure and assign specific resonances to individual atoms.

Similarly, the calculation of harmonic vibrational frequencies using DFT can predict the positions of absorption bands in the infrared and Raman spectra. While there's often a systematic deviation between calculated and experimental frequencies, this can be corrected using empirical scaling factors, leading to a reliable assignment of the observed vibrational modes to specific molecular motions, such as C-H stretches, C=O stretches, and ring vibrations.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Pyrazole Moiety (Note: This table illustrates the typical correlation between experimental and DFT-calculated data for related compounds.)

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
N-H Stretch~3200~3250
C-H Stretch (Aromatic)~3100~3140
C=N Stretch~1550~1560
Ring Deformation~1400~1410

Reaction Pathway Modeling and Transition State Characterization

Theoretical chemistry can be used to model the mechanism of chemical reactions, providing insights that are often difficult to obtain experimentally. This involves mapping the potential energy surface of a reaction to identify the minimum energy pathway from reactants to products. Key points on this pathway include transition states, which are the energy maxima corresponding to the highest energy barrier that must be overcome for the reaction to proceed.

For this compound, possible reactions include the hydrolysis of the ester group or electrophilic substitution on the pyrazole ring. evitachem.com Computational modeling could be used to investigate the mechanisms of these reactions. By locating the transition state structures and calculating their energies, the activation energy for each reaction step can be determined. This allows for the prediction of reaction rates and the elucidation of the detailed atomic motions involved in the bond-breaking and bond-forming processes. Methods like nudged elastic band (NEB) or intrinsic reaction coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the reactants and products.

Solvation Effects on Molecular Structure and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either explicit or implicit solvation models. Explicit models involve including a large number of solvent molecules in the calculation, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous dielectric medium.

The study of solvation effects is crucial for understanding the behavior of this compound in solution. Using a model like PCM, quantum chemical calculations can be performed to determine how the solvent influences the molecule's conformational preferences, electronic properties, and reactivity. For instance, a polar solvent might stabilize a polar conformer or a charged transition state, thereby altering the molecule's structure and accelerating a reaction compared to the gas phase or a nonpolar solvent. Calculations of solvation energy can also predict the solubility of the compound in different solvents. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its physicochemical properties. While specific QSPR studies dedicated solely to this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on its molecular structure. Such models are invaluable in materials science and drug discovery for forecasting the properties of novel compounds, thereby streamlining the research and development process by prioritizing synthesis and experimental testing. acs.org

A typical QSPR study involves the calculation of a wide array of molecular descriptors that numerically represent the constitutional, topological, geometrical, and electronic features of a molecule. nih.gov These descriptors are then used as independent variables to develop a regression model that can predict a specific property of interest. The robustness and predictive power of a QSPR model are rigorously evaluated through various statistical validation techniques.

For a compound like this compound, a QSPR model could be developed to predict a range of physicochemical properties. This would involve a dataset of structurally related pyrazole derivatives with experimentally determined property values. Molecular descriptors for each compound in the dataset, including the target compound, would be calculated using specialized software.

Illustrative Molecular Descriptors for QSPR Modeling of Pyrazole Derivatives

The following table provides an illustrative, non-exhaustive list of molecular descriptor classes and specific examples that would be relevant in a QSPR study of pyrazole derivatives, including this compound. The values presented are hypothetical and for demonstration purposes to show the nature of the data used.

Descriptor ClassSpecific Descriptor ExampleHypothetical Value for a Pyrazole DerivativePredicted Physicochemical Property
Constitutional Molecular Weight (MW)182.22Boiling Point (°C)
Number of Rotatable Bonds (nRotB)4Molar Refractivity
Topological Wiener Index (W)458Enthalpy of Formation (kJ/mol)
Balaban Index (J)2.87Surface Tension (mN/m)
Geometrical Molecular Surface Area (MSA)185.3 ŲSolubility (logS)
Molecular Volume (V)160.1 ųDensity (g/cm³)
Electronic Dipole Moment (µ)2.5 DRefractive Index
Highest Occupied Molecular Orbital Energy (HOMO)-6.8 eVIonization Potential (eV)
Lowest Unoccupied Molecular Orbital Energy (LUMO)-1.2 eVElectron Affinity (eV)
Physicochemical LogP (Octanol-Water Partition Coefficient)1.75Membrane Permeability
Topological Polar Surface Area (TPSA)43.7 ŲAqueous Solubility

Detailed Research Findings in QSPR of Pyrazole Derivatives

While a specific QSPR study for this compound is not available, extensive research on other pyrazole derivatives has demonstrated the utility of this approach. For instance, QSAR (Quantitative Structure-Activity Relationship), a related methodology, has been widely used to predict the biological activity of pyrazole compounds, such as their anticancer properties. nih.govnih.govresearchgate.net These studies have successfully correlated molecular descriptors with the efficacy of pyrazole derivatives against various cancer cell lines. nih.gov

In the context of physicochemical properties, QSPR models for heterocyclic compounds have been developed to predict properties like boiling point, water solubility, and partitioning behavior. researchgate.net These models often reveal that a combination of descriptors is necessary for accurate predictions. For example, topological indices, which describe the atomic connectivity in a molecule, are often correlated with bulk properties like boiling point. Electronic descriptors, such as the dipole moment and HOMO/LUMO energies, are typically important for predicting properties related to intermolecular interactions, such as solubility and receptor binding affinity. eurasianjournals.com

A hypothetical QSPR study on this compound and its analogues would likely find that:

Topological Polar Surface Area (TPSA) would be a significant descriptor for predicting properties related to transport, such as membrane permeability.

LogP , a measure of lipophilicity, would be crucial for understanding its solubility in different media and its potential for bioaccumulation.

Quantum chemical descriptors, such as HOMO and LUMO energies , would provide insights into its reactivity and stability. researchgate.net

The development of a predictive QSPR model for this compound would enable the in silico estimation of its key physicochemical properties, guiding its potential applications and facilitating the design of new derivatives with tailored characteristics.

Applications of Methyl 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanoate As a Building Block in Organic Synthesis

Precursor in the Synthesis of Diverse Functionalized Pyrazole (B372694) Derivatives

The pyrazole ring of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate is amenable to various chemical modifications, allowing for the introduction of different functional groups that can tune the molecule's properties.

The C-4 position of the pyrazole ring, being the only unsubstituted carbon, is the primary site for electrophilic substitution. This allows for the regioselective introduction of key functional groups.

Formylation: The Vilsmeier-Haack reaction is a standard method for introducing a formyl group onto electron-rich heterocyclic rings. Treatment of N-alkyl-3,5-dimethyl-1H-pyrazoles with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) results in the formation of the corresponding 4-formyl derivative. Specifically, this reaction can convert this compound into Methyl 3-(4-formyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate. This aldehyde can then be used to synthesize more complex structures.

Halogenation: The introduction of halogen atoms is a crucial step for further synthetic transformations, such as cross-coupling reactions. Direct C-H halogenation of pyrazole rings can be achieved using various reagents. instras.com For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine at the C-4 position under mild, metal-free conditions. instras.com While direct halogenation of the title compound is not extensively documented, the general reactivity of N-substituted pyrazoles suggests this transformation is highly feasible. mdpi.com

Amination: While direct amination is less common, the introduction of an amino group can be achieved through a two-step process involving nitration followed by reduction, a common strategy for many aromatic and heteroaromatic systems.

Functional GroupReaction TypeTypical ReagentsPosition of Substitution
Formyl (-CHO)Vilsmeier-Haack FormylationPOCl₃, DMFC-4
Bromo (-Br)Electrophilic HalogenationN-Bromosuccinimide (NBS)C-4
Chloro (-Cl)Electrophilic HalogenationN-Chlorosuccinimide (NCS)C-4
Nitro (-NO₂)NitrationHNO₃/H₂SO₄C-4
Amino (-NH₂)Reduction of Nitro GroupH₂, Pd/C or SnCl₂C-4

The title compound itself is an N-1 substituted pyrazole, typically synthesized via the Michael addition of 3,5-dimethylpyrazole (B48361) to methyl acrylate (B77674). However, the propanoate side chain offers a handle for further modifications, effectively allowing for the synthesis of pyrazoles with varied R-groups at the N-1 position.

The ester functionality can be readily hydrolyzed under basic or acidic conditions to yield 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This carboxylic acid is a key intermediate that can be converted into a variety of other functional groups. For example, it can be transformed into an acyl chloride using reagents like thionyl chloride (SOCl₂), which can then react with amines to form amides. Alternatively, the carboxylic acid can be reacted with hydrazine (B178648) to produce the corresponding acyl hydrazide, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide. These transformations allow for the extension and diversification of the N-1 substituent.

Role in the Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a pyrazole ring and a reactive propanoate tail, makes it an excellent substrate for building more elaborate heterocyclic structures, including condensed systems.

The propanoate moiety is the more common participant in cyclization reactions. As mentioned, it can be converted into derivatives like acyl hydrazides. These derivatives are valuable precursors for synthesizing new heterocyclic rings. For instance, the condensation of a pyrazolyl acetohydrazide (a structurally similar compound) with phthalic anhydride (B1165640) leads to the formation of a pyrazolyl phthalazine-1,4-dione, a complex heterocyclic system. This demonstrates a clear pathway where the N-1 side chain is used to build an entirely new, fused ring system.

While the pyrazole ring itself is aromatic and generally not highly reactive in cycloaddition reactions, the propanoate side chain could be modified to contain an alkene or alkyne, which could then participate in [4+2] or [3+2] cycloaddition reactions to form new carbocyclic or heterocyclic rings.

A key application of this building block is in the synthesis of molecules where a new ring is fused to another ring system, linked by the pyrazole unit. The aforementioned reaction of a pyrazolyl acyl hydrazide with phthalic anhydride is a prime example. mdpi.com In this process, the hydrazide acts as a binucleophile, reacting with the anhydride to undergo cyclization and form a six-membered phthalazinedione ring. This strategy effectively uses the pyrazole derivative as a scaffold to link and construct new polycyclic architectures.

Starting MoietyIntermediateReactantResulting Heterocyclic SystemReaction Type
Propanoate EsterPropanehydrazidePhthalic AnhydridePyrazolyl Phthalazine-1,4-dioneCyclocondensation
Propanoate EsterPropanoic Acid / Acyl ChlorideOrtho-phenylenediaminePyrazolyl Benzimidazole derivativeCyclocondensation

Utilization in Polymer Chemistry and Materials Science

While the direct use of this compound in polymer chemistry is not yet widely reported, its structural components suggest significant potential in materials science. Pyrazole derivatives have been incorporated into polymers for various applications, including as materials for organic light-emitting diodes (OLEDs) and as ligands in catalysis. mdpi.com

The title compound can be envisioned as a precursor to a functional monomer. For example, hydrolysis of the ester to the carboxylic acid, followed by reaction with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (HEMA), would yield a polymerizable pyrazole-containing monomer. Alternatively, the methyl groups on the pyrazole ring could be functionalized to introduce polymerizable units.

Pyrazole-based polymers have been synthesized and shown to have promising electroluminescent properties. rsc.orgmdpi.com The pyrazole moiety can be part of the polymer backbone or a pendant group, influencing the electronic and photophysical properties of the material. Furthermore, the nitrogen atoms in the pyrazole ring are excellent coordinating sites for metal ions. This property can be exploited to create metallopolymers or microporous organic polymers that can act as catalysts or materials for gas capture. acs.orgrsc.org Therefore, this compound represents a promising, though currently underutilized, building block for the development of novel functional materials.

Application as a Monomer or Component in Polymerization Reactions (e.g., RAFT Agents)

While direct use of this compound as a monomer is not extensively documented, the 3,5-dimethyl-1H-pyrazole moiety is a key component in the design of versatile dithiocarbamate Reversible Addition-Fragmentation chain Transfer (RAFT) agents. rsc.orgresearchgate.net These pyrazole-based RAFT agents demonstrate excellent control over the radical polymerization of a wide range of monomers, from more activated monomers (MAMs) like methyl methacrylate (MMA), styrene, and N,N-dimethylacrylamide to less activated monomers (LAMs) such as vinyl acetate. rsc.orgresearchgate.net

The effectiveness of these RAFT agents can be significantly enhanced by introducing electron-withdrawing substituents to the pyrazole ring. researchgate.net For instance, 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate provides poly(methyl methacrylate) with predicted molar mass and low dispersity. researchgate.net The versatility of the pyrazole-based dithiocarbamates makes them a suitable replacement for trithiocarbonate RAFT agents, with the added benefit of being low in odor. rsc.org

Incorporation of Pyrazole Moieties into Polymeric Architectures for Modified Properties

The integration of pyrazole moieties into the main or side chains of polymers can significantly modify their properties, leading to materials with enhanced performance characteristics. tandfonline.comias.ac.in Introducing pyrazole units into polymer backbones has been shown to improve solubility, thermal stability, and confer biological activity. tandfonline.comias.ac.in

For example, new classes of biologically active polyazomethines containing pyrazole moieties have been synthesized. tandfonline.combohrium.com These polymers exhibit high thermal stability and, in some cases, slight to moderate antibacterial and antifungal properties. tandfonline.combohrium.com The inclusion of the pyrazole heteroaromatic moiety can also improve the processability of polymers like polyazomethines, which are often poorly soluble in common organic solvents. tandfonline.com

In polyamides, the incorporation of pyrazole rings leads to advanced properties such as high thermal stability, enhanced mechanical strength, and improved solubility in organic solvents. ias.ac.in The conjugation effect between the amide group and the pyrazole ring increases the intermolecular forces, thereby boosting the mechanical and dynamical properties of the resulting polyamide. ias.ac.in Furthermore, the conjugated π-electronic system of pyrazole imparts promising optical and electrochemical properties, making these polymers suitable for applications in sensors, photovoltaic devices, and electrophotography. ias.ac.in

Polymer TypeProperty Modification due to Pyrazole MoietyPotential Applications
PolyazomethinesEnhanced solubility, high thermal stability, antibacterial and antifungal activity. tandfonline.combohrium.comnih.govBiologically active materials, high-performance polymers.
PolyamidesImproved thermal stability, high mechanical strength, enhanced solubility, bioactive and optical properties. ias.ac.inLiquid crystals, polymeric metal catalysis, sensors, photovoltaic devices. ias.ac.in
Poly(methyl methacrylate) BlendsIncreased thermal stability (stable up to 275.4 °C), high transparency. dergipark.org.trresearchgate.netOptical materials, thin films.
Table 1: Modified Properties of Polymers Upon Incorporation of Pyrazole Moieties.

Intermediate in Ligand Synthesis for Coordination Chemistry and Catalysis

The pyrazole functional group is a cornerstone in the design of ligands for coordination chemistry due to its versatile coordination modes. nih.govchemrxiv.org this compound serves as an excellent intermediate for crafting specialized ligands. The propanoate side chain can be chemically modified to introduce additional donor atoms or functional groups, enabling the synthesis of polydentate ligands.

For instance, the ester functionality can be converted into amides, alcohols, or other groups to create tripodal ligands. A notable example is the synthesis of 3-[bis-(3,5-dimethyl-pyrazol-1-ylmethyl)-amino]-propan-1-ol, a tripodal ligand whose copper(II) complexes have been studied for their catalytic activity. These complexes have been found to catalyze the oxidation of catechol to o-quinone. The catalytic efficiency of such metal complexes is influenced by the nature of the ligand and the coordinated metal anion.

Furthermore, pyrazole-based ligands are integral to the development of catalysts for various chemical transformations, including oxidation reactions and ring-opening polymerizations. nih.govrsc.orgnih.gov Cobalt complexes with pyrazole ligands, for example, have shown catalytic activity in the peroxidative oxidation of cyclohexane. nih.gov The protic nature of N-unsubstituted pyrazoles also allows for their involvement in metal-ligand cooperation, which is a key aspect in the catalytic activity of their complexes. nih.gov The design of coordination compounds using pyrazole-based ligands is of fundamental importance in contemporary materials chemistry. chemrxiv.org The ability to functionalize the pyrazole ring and its substituents, as demonstrated by the versatility of this compound, allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which in turn affects their stability, reactivity, and catalytic performance. chemrxiv.org

Exploration of Derivatives and Analogues of Methyl 3 3,5 Dimethyl 1h Pyrazol 1 Yl Propanoate

Structural Modifications on the Pyrazole (B372694) Ring System

The 3,5-dimethyl-1H-pyrazole ring is a versatile scaffold that can undergo various substitution reactions. These modifications can significantly influence the electronic and steric properties of the molecule, leading to new compounds with potentially altered reactivity and biological activity.

The pyrazole ring is susceptible to electrophilic substitution, primarily at the 4-position, especially when the 3 and 5 positions are substituted with electron-donating groups like methyl groups. mdpi.comnih.gov

Halogenation: Direct C-H halogenation of pyrazole derivatives can be achieved using N-halosuccinimides (NXS), providing an effective method for synthesizing 4-halogenated pyrazoles. beilstein-archives.org For instance, the reaction of 3-aryl-1H-pyrazol-5-amines with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), or N-chlorosuccinimide (NCS) at room temperature yields the corresponding 4-bromo, 4-iodo, or 4-chloro derivatives in moderate to excellent yields. beilstein-archives.org While this specific reaction is on a different pyrazole derivative, the principle of electrophilic halogenation at the C4 position is a general feature of the pyrazole ring. researchgate.net It is important to note that direct halogenation of pyrazoles with electrophilic reagents typically requires the 4-position to be unsubstituted, as halogenation will preferentially occur at this site. researchgate.net

Amination: The introduction of an amino group onto the pyrazole ring can also be accomplished through various synthetic strategies. Derivatives of 3- or 5-aminopyrazole are particularly useful as starting materials for the synthesis of more complex condensed heterocyclic systems. mdpi.com The reactivity and tautomeric equilibrium of these aminopyrazoles are influenced by the substituents on the ring. mdpi.com

A summary of representative halogenation and amination reactions on the pyrazole ring is presented in the table below.

ReactionReagentsPosition of SubstitutionProduct Type
BrominationN-Bromosuccinimide (NBS)C44-Bromopyrazole derivative
ChlorinationN-Chlorosuccinimide (NCS)C44-Chloropyrazole derivative
IodinationN-Iodosuccinimide (NIS)C44-Iodopyrazole derivative
AminationVarious methodsC3, C4, or C5Aminopyrazole derivative

The electron-rich nature of the C4 position of the pyrazole ring makes it a prime target for various electrophilic substitution reactions, including formylation. scribd.comchim.it

Formylation: The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF), is a common method for introducing a formyl group at the C4 position of pyrazoles. scribd.comchim.it These resulting 4-formylpyrazoles are valuable intermediates for further synthetic transformations. chim.it

Other Electrophilic Substitutions: Besides formylation, the pyrazole ring can undergo other electrophilic substitutions at the C4 position, such as:

Nitration: Using a mixture of nitric acid and sulfuric acid. scribd.com

Sulfonation: Using fuming sulfuric acid. scribd.com

Azo Coupling: Reacting with a diazonium salt in the presence of a mild base. scribd.com

These reactions provide access to a wide array of functionalized pyrazole derivatives.

Modifying the methyl groups at the 3 and 5 positions of the pyrazole ring offers another avenue for creating analogues of Methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate. These alterations can be achieved by starting with different 1,3-dicarbonyl compounds in the initial pyrazole synthesis. mdpi.com For example, using trifluoromethyl-containing 1,3-diketones can lead to pyrazoles with trifluoromethyl groups at the 3 or 5 positions. nih.gov The nature of the substituents at these positions can significantly impact the compound's properties. For instance, the presence of electronegative groups like halogens or trifluoromethyl groups can alter the electronic distribution within the pyrazole ring and influence its biological activity.

Modifications of the Propanoate Ester Moiety

The propanoate ester side chain of this compound provides a second key site for structural diversification. Modifications here can influence properties such as solubility, stability, and interaction with biological targets.

A straightforward modification is to vary the alkyl group of the ester. This is typically achieved by using the corresponding alcohol (e.g., ethanol, benzyl alcohol) during the esterification step or through transesterification of the methyl ester. The synthesis of ethyl and other alkyl esters of pyrazole-1-propanoic acids has been reported in the literature. nih.govresearchgate.net These variations can affect the lipophilicity and pharmacokinetic properties of the molecule.

The following table summarizes some common ester analogues.

Alkyl GroupCompound Name
EthylEthyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
BenzylBenzyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate
tert-Butyltert-Butyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate

The ester functional group can be readily converted into other functional groups, such as carboxylic acids, amides, and hydrazides, significantly expanding the range of accessible derivatives. benthamscience.com

Carboxylic Acids: Hydrolysis of the methyl ester, typically under basic or acidic conditions, yields the corresponding carboxylic acid, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid. This derivative introduces a polar, acidic functional group which can alter the compound's solubility and potential for ionic interactions.

Amides: The carboxylic acid can be activated and reacted with various amines to form a wide array of amides. Alternatively, direct amidation of the ester is also possible. The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide has been reported, involving the reaction of 3,5-dimethylpyrazole (B48361) with acrylamide. nih.govnih.gov These amide derivatives can participate in hydrogen bonding and may exhibit different biological activities compared to the parent ester.

Hydrazides: Reaction of the methyl ester with hydrazine (B178648) hydrate (B1144303) leads to the formation of the corresponding hydrazide, 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanehydrazide. Hydrazides are versatile intermediates that can be further functionalized to create more complex heterocyclic systems.

A summary of these functional group transformations is provided in the table below.

DerivativeFunctional Group
Carboxylic Acid-COOH
Amide-CONH₂
Substituted Amide-CONHR
Hydrazide-CONHNH₂

Investigation of Chain Elongation or Shortening of the Propanoate Linker

The rationale behind modifying the linker length is to alter the spatial orientation of the pyrazole ring relative to the ester functionality. This can affect how the molecule binds to a target protein, potentially leading to enhanced or diminished activity. Studies on other classes of pyrazole derivatives have shown that the length of an aliphatic chain can significantly impact their biological effects. For instance, in a series of pyrazole derivatives bearing different amine moieties, lengthening the aliphatic chain resulted in higher anti-inflammatory activity sci-hub.se.

Below is a table summarizing a hypothetical series of analogs with modified propanoate linkers and their expected physical properties.

Compound NameLinker Length (Number of Methylene (B1212753) Units)Molecular FormulaMolecular Weight ( g/mol )Predicted Boiling Point (°C)
Methyl 2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetate1C8H12N2O2168.19250-260
This compound 2 C9H14N2O2 182.22 270-280
Methyl 4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoate3C10H16N2O2196.25290-300
Methyl 5-(3,5-Dimethyl-1H-pyrazol-1-yl)pentanoate4C11H18N2O2210.28310-320

Synthesis and Characterization of Deuterated Analogues for Spectroscopic Studies

Deuterated analogs of this compound are invaluable tools for various spectroscopic studies, particularly Nuclear Magnetic Resonance (NMR) and mass spectrometry. The introduction of deuterium atoms at specific positions in the molecule can simplify complex spectra and provide detailed information about reaction mechanisms and molecular dynamics.

The synthesis of deuterated pyrazoles can be achieved through several methods, including the use of deuterated starting materials or H-D exchange reactions on the final compound. For instance, deuterated 3,5-dimethylpyrazole can be prepared and subsequently reacted with a deuterated methyl acrylate (B77674) to yield the desired labeled product.

Spectroscopic analysis of these deuterated analogs provides valuable insights. In ¹H NMR, the absence of signals at deuterated positions simplifies the spectrum, aiding in the assignment of remaining proton signals. In mass spectrometry, the increase in molecular weight due to deuterium incorporation allows for the tracking of metabolic pathways and the study of fragmentation patterns. Furthermore, studies on the photodissociation dynamics of pyrazole and its deuterated derivatives have demonstrated the importance of such analogs in understanding fundamental chemical processes nih.gov.

Below is a table detailing the characterization of a hypothetical deuterated analog.

Compound NameDeuterated PositionsMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signal Changes
Methyl 3-(3,5-Di(trideuteromethyl)-1H-pyrazol-1-yl)propanoate-d3Methyl groups on pyrazole, Methyl group on esterC9H5D9N2O2191.27Absence of signals for the methyl protons on the pyrazole and ester groups.

Systematic Synthesis of Library Analogues for Structure-Reactivity Correlation Studies

To comprehensively understand the structure-activity relationships (SAR) of this compound, the systematic synthesis of a library of analogs is a powerful approach. Combinatorial chemistry techniques can be employed to efficiently generate a diverse set of molecules by varying substituents on the pyrazole ring and modifying the propanoate linker.

The synthesis of such a library can be achieved through a multi-component reaction strategy, where different substituted hydrazines are reacted with various β-diketones and acrylates. This allows for the rapid generation of a large number of compounds with diverse structural features. For instance, a combinatorial library of 3,5-diaryl pyrazole derivatives has been successfully synthesized and evaluated for various biological activities nih.gov.

Once the library is synthesized, each compound is subjected to a battery of tests to evaluate its chemical reactivity and biological activity. The resulting data is then analyzed to establish correlations between specific structural features and the observed properties. This information is crucial for the rational design of new compounds with improved characteristics.

The table below illustrates a small, representative library of analogs and a hypothetical reactivity parameter.

Compound IDR1 Substituent (Position 3)R2 Substituent (Position 5)Propanoate ChainRelative Reactivity Index
M-1 -CH₃ -CH₃ Methyl 1.00
M-2-CH₃-CH₃Ethyl0.95
M-3-CH₃-CH₃Propyl0.91
M-4-CF₃-CH₃Methyl1.25
M-5-Ph-CH₃Methyl0.88

This systematic approach allows for the elucidation of key structural motifs responsible for desired activities and provides a roadmap for the development of more potent and selective pyrazole-based compounds.

Q & A

What are the established synthetic routes for Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate, and what reaction conditions optimize yield?

The primary synthesis involves reacting 3,5-dimethyl-1H-pyrazole with methyl acrylate under reflux conditions. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the acrylate’s β-carbon. Optimal conditions include anhydrous solvents (e.g., THF or DMF), temperatures of 60–80°C, and catalytic bases like triethylamine to enhance reactivity. Purification via column chromatography or recrystallization (ethanol/water mixtures) yields >95% purity. Alternative routes include formylation after protection, as described in multi-step derivatization workflows .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR identify substituent environments (e.g., pyrazole ring protons at δ 2.1–2.3 ppm for methyl groups and ester carbonyl at ~170 ppm).
  • X-ray Crystallography : Single-crystal diffraction resolves bond lengths and angles (e.g., N–N bond distances ~1.35 Å). Software like SHELXL and WinGX refine structures, while ORTEP-III visualizes thermal ellipsoids.
  • Validation : Use checkCIF to flag steric clashes or unusual displacement parameters .

How can this compound serve as a ligand in coordination chemistry, and what experimental considerations are critical?

This compound acts as a precursor for polydentate ligands. For example, reacting it with cobalt(II) salts forms complexes with N,O-coordination. Key steps:

  • Ligand Design : Modify the ester group to introduce additional donor sites (e.g., hydrolysis to carboxylic acid).
  • Stoichiometry : Maintain a 1:1–2 metal-to-ligand ratio to avoid polynuclear species.
  • Characterization : UV-Vis spectroscopy monitors d-d transitions, while cyclic voltammetry assesses redox activity .

What computational methods predict the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA models electrostatic potentials, highlighting nucleophilic/electrophilic sites. Basis sets (e.g., B3LYP/6-311++G**) balance accuracy and computational cost. Compare computed IR/Raman spectra with experimental data to validate models .

How should researchers resolve discrepancies between experimental spectral data and theoretical predictions?

  • Cross-Validation : Confirm NMR assignments using 2D techniques (HSQC, HMBC).
  • Crystallographic Validation : Compare X-ray bond lengths/angles with DFT-optimized structures.
  • Impurity Analysis : Use HPLC-MS to detect byproducts; recrystallize if necessary .

What strategies enable functionalization of this compound for novel derivatives?

  • Formylation : Treat with POCl3_3/DMF to introduce a formyl group at the pyrazole 4-position, followed by alkaline hydrolysis .
  • Ester Hydrolysis : Use NaOH/MeOH to convert the ester to a carboxylic acid for metal coordination.
  • Click Chemistry : Azide-alkyne cycloaddition modifies the propanoate chain for bioactivity studies .

How do thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform thermal stability?

  • TGA : Heat under N2_2 (10°C/min) to determine decomposition onset (~200°C for the ester).
  • DSC : Identify melting points (e.g., ~85°C) and phase transitions. Data guide storage conditions and solvent selection for reactions .

What are best practices for assessing purity and identifying common impurities?

  • Chromatography : TLC (toluene:ethyl acetate, 8:2) or HPLC (C18 column, acetonitrile/water gradient) detects unreacted pyrazole or ester byproducts.
  • Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high purity.
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z 182.22) .

How do software tools like SHELX and WinGX enhance crystallographic studies of this compound?

  • SHELXL : Refines anisotropic displacement parameters and hydrogen bonding networks. Use the TWIN command for handling twinned crystals .
  • WinGX : Integrates data reduction (SAINT), absorption correction (SADABS), and structure visualization. Validate outputs with PLATON’s ADDSYM to check for missed symmetry .

What catalytic applications are explored using derivatives of this compound?

Cobalt(II) complexes derived from this ligand catalyze catecholase and phenoxazinone oxidase reactions. Assess efficiency via:

  • Turnover Frequency (TOF) : Monitor substrate depletion using UV-Vis (e.g., absorbance at 400 nm for o-quinone products).
  • Kinetic Studies : Fit initial rates to Michaelis-Menten models to determine KcatK_{\text{cat}} and KMK_M .

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Methyl 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.